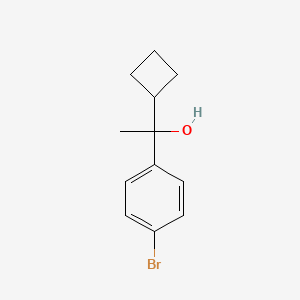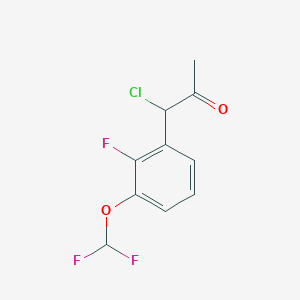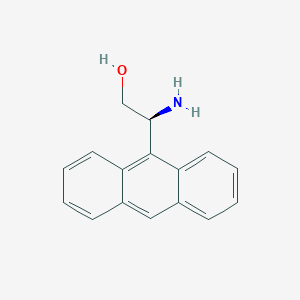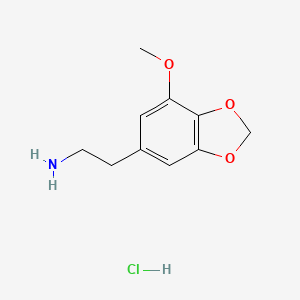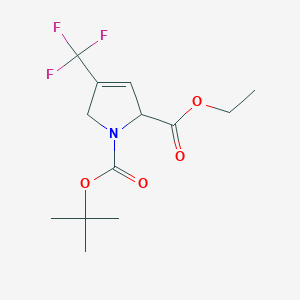
(S)-3-(3,5-Difluorophenyl)-3-hydroxypropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-(3,5-DIFLUOROPHENYL)-3-HYDROXYPROPANENITRILE is a chemical compound characterized by the presence of a difluorophenyl group, a hydroxyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(3,5-DIFLUOROPHENYL)-3-HYDROXYPROPANENITRILE typically involves the reaction of a suitable precursor with reagents that introduce the difluorophenyl, hydroxyl, and nitrile groups. One common method involves the use of diethyl malonate and bromomethylphenylpyridine under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(3,5-DIFLUOROPHENYL)-3-HYDROXYPROPANENITRILE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The difluorophenyl group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the nitrile group may produce an amine.
Scientific Research Applications
(3S)-3-(3,5-DIFLUOROPHENYL)-3-HYDROXYPROPANENITRILE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3S)-3-(3,5-DIFLUOROPHENYL)-3-HYDROXYPROPANENITRILE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can vary depending on the context and application. For example, in a biological setting, the compound may interact with enzymes or receptors, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-[1,2,4]triazol-1-yl-thiobutyramide
- (2R,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane
Uniqueness
(3S)-3-(3,5-DIFLUOROPHENYL)-3-HYDROXYPROPANENITRILE is unique due to its specific stereochemistry and the presence of both difluorophenyl and nitrile groups
Properties
Molecular Formula |
C9H7F2NO |
|---|---|
Molecular Weight |
183.15 g/mol |
IUPAC Name |
(3S)-3-(3,5-difluorophenyl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C9H7F2NO/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9,13H,1H2/t9-/m0/s1 |
InChI Key |
DFHCYUPSIWYEJJ-VIFPVBQESA-N |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)[C@H](CC#N)O |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


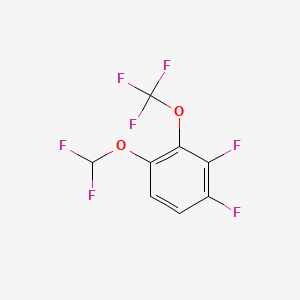
![2-Propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B14035183.png)
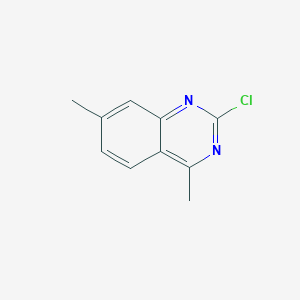
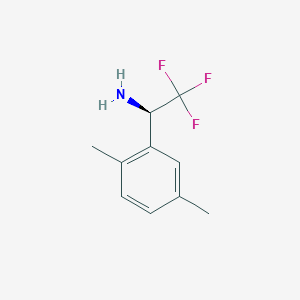

![Benzyl 3-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B14035205.png)

